![molecular formula C14H20ClNO4 B1228028 3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid CAS No. 42242-69-3](/img/structure/B1228028.png)
3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid
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Description
Compounds with a structure similar to the one you mentioned often belong to a class of organic compounds known as tertiary amines . These are amines in which the nitrogen atom is bonded to three carbon atoms. They are used in a wide variety of applications, including in the production of pharmaceuticals, in chemical synthesis, and as corrosion inhibitors .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzene ring (from the benzoic acid part of the molecule), a tertiary amine group, and a hydroxypropoxy group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
Tertiary amines can undergo a variety of chemical reactions, including alkylation, acylation, and quaternization . They can also act as bases, accepting a proton to form a positively charged ammonium ion.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. These might include its molecular weight, solubility in various solvents, melting point, boiling point, and reactivity with other chemicals .Mechanism of Action
properties
IUPAC Name |
3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYWJTMYNAJZTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962395 |
Source
|
Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)propan-2-ol | |
CAS RN |
42242-69-3 |
Source
|
Record name | 5-Carboxybupranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042242693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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